Cas no 1538401-81-8 (3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine)

3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine 化学的及び物理的性質
名前と識別子
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- 3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine
- 1,2,4-Thiadiazol-5-amine, 3-(cyclopropylmethyl)-
- 3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine
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- MDL: MFCD23912287
- インチ: 1S/C6H9N3S/c7-6-8-5(9-10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,8,9)
- InChIKey: RSFRCXUEYUAELP-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(CC2CC2)=N1
3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C272660-25mg |
3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine |
1538401-81-8 | 25mg |
$ 245.00 | 2022-04-28 | ||
Chemenu | CM433903-5g |
3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |
1538401-81-8 | 95%+ | 5g |
$1935 | 2023-02-17 | |
TRC | C272660-100mg |
3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine |
1538401-81-8 | 100mg |
$ 640.00 | 2022-04-28 | ||
Enamine | EN300-307034-0.25g |
3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |
1538401-81-8 | 95.0% | 0.25g |
$367.0 | 2025-03-19 | |
Chemenu | CM433903-10g |
3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |
1538401-81-8 | 95%+ | 10g |
$2869 | 2023-02-17 | |
A2B Chem LLC | AW01560-50mg |
3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |
1538401-81-8 | 95% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AW01560-250mg |
3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |
1538401-81-8 | 95% | 250mg |
$422.00 | 2024-04-20 | |
Aaron | AR01B7L0-50mg |
3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |
1538401-81-8 | 95% | 50mg |
$265.00 | 2025-02-09 | |
Enamine | EN300-307034-5g |
3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |
1538401-81-8 | 95% | 5g |
$2152.0 | 2023-09-05 | |
1PlusChem | 1P01B7CO-2.5g |
3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |
1538401-81-8 | 95% | 2.5g |
$1859.00 | 2024-06-20 |
3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamineに関する追加情報
Introduction to 3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine (CAS No. 1538401-81-8)
The compound 3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine (CAS No. 1538401-81-8) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyclopropylmethyl substituent alongside the thiadiazole core introduces intriguing electronic and steric properties that make this compound a promising candidate for further exploration.
Thiadiazoles are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities. These structures typically consist of a six-membered ring containing two sulfur atoms and two nitrogen atoms. The 1,2,4-thiadiazole scaffold is particularly noteworthy for its role as a pharmacophore in various therapeutic agents, including antimicrobial, antiviral, and anti-inflammatory drugs. The introduction of an amine group at the 5-position further enhances the compound's versatility, allowing for further functionalization and interaction with biological targets.
The cyclopropylmethyl group in this compound adds an additional layer of complexity, influencing both the electronic properties and the spatial arrangement of the molecule. This substituent is known to impart steric hindrance and can affect the compound's solubility, permeability, and binding affinity to biological receptors. Such structural features are critical in drug design, as they can significantly impact the compound's efficacy and pharmacokinetic profile.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like 3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine with greater accuracy. Molecular modeling studies suggest that this compound may exhibit favorable interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary docking studies have indicated potential binding to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management.
In the realm of medicinal chemistry, the synthesis of derivatives of 3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine has been a focal point for several research groups. By modifying the cyclopropylmethyl substituent or introducing additional functional groups, scientists aim to optimize the compound's biological activity while minimizing potential side effects. The amine group at the 5-position provides a versatile handle for further chemical modifications, enabling the creation of libraries of analogs for high-throughput screening.
The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its utility in agrochemicals and material science, where thiadiazole derivatives have shown promise as herbicides and corrosion inhibitors. The unique combination of electronic and steric properties offered by 3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine makes it a valuable building block for innovative chemical synthesis.
One particularly exciting area of research involves the use of this compound in combination therapies. By pairing it with other bioactive molecules, researchers hope to achieve synergistic effects that could enhance therapeutic outcomes. For example, studies suggest that 3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine might synergize with existing anti-inflammatory agents to produce more potent effects with reduced dosages.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis have been employed to streamline the process and improve efficiency. The growing interest in green chemistry has also prompted researchers to explore sustainable methods for producing 3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine, minimizing waste and reducing environmental impact.
As our understanding of molecular interactions continues to evolve, so too does our appreciation for compounds like 3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine. The integration of experimental data with computational modeling has provided new insights into how structural modifications can influence biological activity. This synergy between experimental and computational approaches is crucial for accelerating drug discovery efforts.
In conclusion,3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine (CAS No. 1538401-81-8) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable candidate for further exploration. As research progresses,this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
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